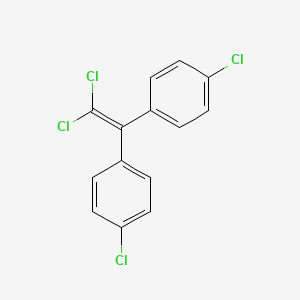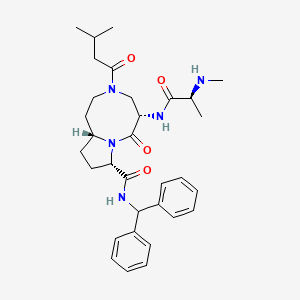
AT-406
Descripción general
Descripción
AT-406, también conocido como Xevinapant, es un potente y biodisponible por vía oral mimético del segundo activador de caspasas derivado de las mitocondrias (SMAC). Actúa como un antagonista de las proteínas inhibidoras de la apoptosis (IAP), que incluyen la proteína inhibidora de la apoptosis ligada a X (XIAP), la proteína inhibidora de la apoptosis celular 1 (cIAP1) y la proteína inhibidora de la apoptosis celular 2 (cIAP2). Este compuesto ha demostrado un potencial significativo en la inducción de la apoptosis y la inhibición del crecimiento de células cancerosas en diversas líneas celulares de cáncer humano .
Aplicaciones Científicas De Investigación
AT-406 ha sido estudiado extensamente por sus posibles aplicaciones en terapia contra el cáncer. Ha mostrado una eficacia significativa en la inducción de apoptosis en diversas líneas celulares de cáncer, incluidos los cánceres de ovario, colorrectal y cervical. El compuesto también se ha investigado por su capacidad para sensibilizar a las células cancerosas a la radioterapia, convirtiéndolo en un candidato prometedor para las terapias combinadas .
Mecanismo De Acción
AT-406 ejerce sus efectos mimetizando la interacción entre el péptido SMAC AVPI y la proteína XIAP BIR3. Esta interacción restaura la actividad de la caspasa-9, lo que lleva a la degradación de cIAP1 y la inducción de la apoptosis. El compuesto se une a las proteínas XIAP, cIAP1 y cIAP2 con alta afinidad, inhibiendo eficazmente sus funciones antiapoptóticas y promoviendo la muerte celular .
Análisis Bioquímico
Biochemical Properties
Xevinapant plays a crucial role in biochemical reactions by inhibiting specific proteins involved in the regulation of apoptosis. It interacts with cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). By inhibiting these proteins, Xevinapant releases the blockade on downstream caspase activity in the intrinsic apoptotic pathway and promotes proapoptotic tumor necrosis factor receptor signaling via the extrinsic pathway. Additionally, Xevinapant induces tumor necrosis factor-alpha expression via the noncanonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Cellular Effects
Xevinapant has significant effects on various types of cells and cellular processes. It influences cell function by enhancing apoptotic or necroptotic cell death. In cancer cells, Xevinapant restores sensitivity to apoptosis, thereby depriving them of one of their major resistance mechanisms. This compound also amplifies antitumor immune responses via NF-κB signaling. The impact of Xevinapant on cell signaling pathways, gene expression, and cellular metabolism is profound, leading to increased efficacy of chemotherapy and radiotherapy .
Molecular Mechanism
The mechanism of action of Xevinapant involves binding interactions with specific biomolecules and inhibition of apoptosis proteins. By inhibiting cIAP1, cIAP2, and XIAP, Xevinapant releases the blockade on caspase activity, promoting apoptosis. It also enhances proapoptotic signaling via the tumor necrosis factor receptor pathway and induces tumor necrosis factor-alpha expression through the noncanonical NF-κB pathway. These molecular interactions result in increased sensitivity of cancer cells to apoptosis and enhanced antitumor immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xevinapant change over time. The stability and degradation of Xevinapant have been studied, showing that it remains stable under various conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Xevinapant’s ability to maintain its efficacy over time makes it a promising candidate for cancer treatment .
Dosage Effects in Animal Models
The effects of Xevinapant vary with different dosages in animal models. Studies have shown that Xevinapant is effective at various dosage levels, with threshold effects observed at specific concentrations. At higher doses, some toxic or adverse effects have been noted, but these are generally manageable. The therapeutic window of Xevinapant allows for effective treatment with minimal side effects .
Metabolic Pathways
Xevinapant is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate apoptosis. It affects metabolic flux and metabolite levels, contributing to its overall efficacy in cancer treatment. The interactions of Xevinapant with specific enzymes and cofactors are crucial for its function and therapeutic potential .
Transport and Distribution
Within cells and tissues, Xevinapant is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Xevinapant reaches its target sites effectively. The transport and distribution mechanisms of Xevinapant are essential for its therapeutic action .
Subcellular Localization
Xevinapant’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Xevinapant exerts its effects precisely where needed, enhancing its efficacy in cancer treatment .
Métodos De Preparación
La síntesis de AT-406 implica varios pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes. La ruta sintética típicamente comienza con la preparación de un intermedio de triazol, seguido de la eliminación de grupos protectores y reacciones de condensación para formar el producto final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con controles específicos de temperatura y pH para garantizar el rendimiento deseado del producto .
Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza mientras se minimizan los costos de producción. Estos métodos a menudo implican la síntesis a gran escala utilizando reactores automatizados y técnicas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
AT-406 se somete a diversas reacciones químicas, centrándose principalmente en su interacción con las IAP. El compuesto se une a las proteínas XIAP, cIAP1 y cIAP2 con alta afinidad, lo que lleva a la degradación de estas proteínas y la inducción de la apoptosis. Los reactivos comunes utilizados en estas reacciones incluyen la caspasa-9 y otras proteínas relacionadas con la apoptosis .
Los principales productos formados a partir de estas reacciones son las formas degradadas de IAP y las caspasas activadas, que en última instancia conducen a la muerte celular por apoptosis .
Comparación Con Compuestos Similares
AT-406 es único en su alta afinidad de unión a múltiples IAP y su potente inducción de apoptosis. Compuestos similares incluyen Birinapant y LCL-161, que también actúan como antagonistas de IAP. this compound ha mostrado una eficacia superior en ciertas líneas celulares de cáncer y tiene una mejor biodisponibilidad oral en comparación con estos compuestos .
Compuestos similares::- Birinapant
- LCL-161
- GDC-0152
- TL32711
This compound destaca por su capacidad de inducir la degradación rápida de cIAP1 y su efectividad en las terapias combinadas .
Propiedades
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648496 | |
| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-99-8 | |
| Record name | Xevinapant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBIO-1143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xevinapant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


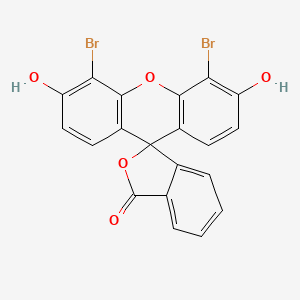


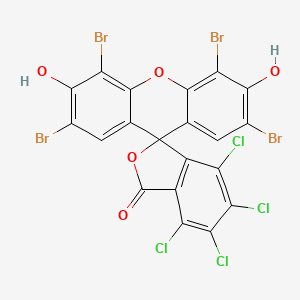
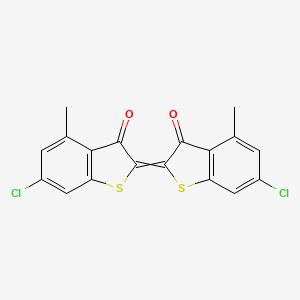
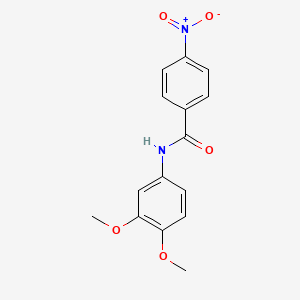
![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)
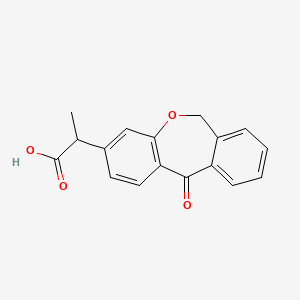
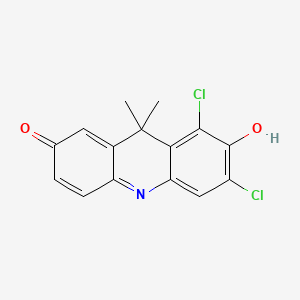
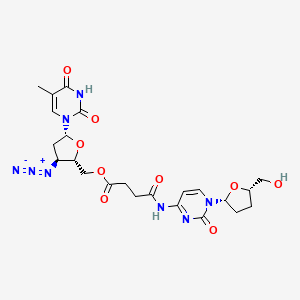
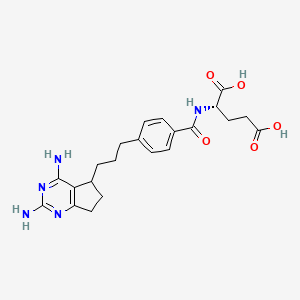
![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)

